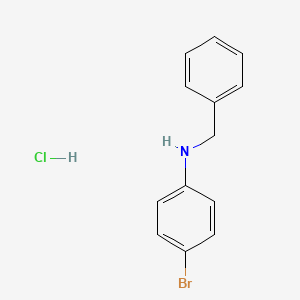

N-Benzyl-4-bromoaniline hydrochloride

- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.

- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.

Descripción general

Descripción

“N-Benzyl-4-bromoaniline hydrochloride” is a chemical compound used in scientific research. It is a derivative of 4-Bromoaniline, which is a brominated derivative of aniline . This compound can be used in the synthesis of various organic molecules through catalytic processes .

Synthesis Analysis

The synthesis of “N-Benzyl-4-bromoaniline hydrochloride” could involve several steps. One possible method could be a multistep synthesis involving nitration, conversion from the nitro group to an amine, and bromination . Another method could involve the use of a water-soluble calix 4resorcinarene sulfonic acid as a reusable multifunctional catalyst for the dehydrative amination of alcohols in water .Molecular Structure Analysis

The molecular formula of “N-Benzyl-4-bromoaniline hydrochloride” is C13H13BrClN . It has an average mass of 298.606 Da and a monoisotopic mass of 296.991974 Da .Chemical Reactions Analysis

“N-Benzyl-4-bromoaniline hydrochloride” could be involved in various chemical reactions. For instance, 4-Bromoaniline, a related compound, can be used as a starting material for the preparation of various chemical intermediates . It can also be used in the surface functionalization of carbon nanotubes via the preparation of 4-bromo benzenediazonium derivatives .Physical And Chemical Properties Analysis

4-Bromoaniline, a related compound, is described as gray-brown crystals with a peculiar odor . When dissolved in water, it acts as a mild base and reacts with acids and powerful oxidizing agents .Aplicaciones Científicas De Investigación

- Notably, N-Benzyl-4-bromoaniline hydrochloride exhibits compatibility with electron-rich aromatic substrates, overcoming limitations seen with other reagents .

- Researchers successfully demonstrated this method on a pharmaceutically relevant intermediate, achieving a 91% yield and a PMB-Br space–time yield of 1.27 kg L^(-1) h^(-1) .

- These reactions efficiently form C-C bonds, making N-Benzyl-4-bromoaniline hydrochloride relevant in organic synthesis .

- These ligands find applications in dihydroxylation of alkenes, a valuable transformation in organic chemistry .

Photochemical Benzylic Bromination

P-Methoxybenzyl (PMB) Protection

Heck Cross-Coupling Reactions

Asymmetric Ligand Synthesis

Investigation of Chemical Reactions

Safety and Hazards

Propiedades

IUPAC Name |

N-benzyl-4-bromoaniline;hydrochloride |

Source

|

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C13H12BrN.ClH/c14-12-6-8-13(9-7-12)15-10-11-4-2-1-3-5-11;/h1-9,15H,10H2;1H |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

RKVAOAGKOQDAQT-UHFFFAOYSA-N |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CC=C(C=C1)CNC2=CC=C(C=C2)Br.Cl |

Source

|

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C13H13BrClN |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

298.60 g/mol |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Descargo de responsabilidad e información sobre productos de investigación in vitro

Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.

![2-chloro-N-[2-(3,5-dimethyl-1H-pyrazol-1-yl)-5-(trifluoromethyl)phenyl]pyridine-4-carboxamide](/img/structure/B2717724.png)

![N-methyl-N-{[1-(2-methylbenzyl)-1H-benzimidazol-2-yl]methyl}acetamide](/img/structure/B2717727.png)

![N-(3-chloro-4-methylphenyl)-2-((9-(4-methoxyphenyl)pyrazolo[1,5-a][1,2,4]triazolo[3,4-c]pyrazin-3-yl)thio)acetamide](/img/no-structure.png)

![(E)-2-amino-1-((3-hydroxybenzylidene)amino)-N-(2-methoxyethyl)-1H-pyrrolo[2,3-b]quinoxaline-3-carboxamide](/img/structure/B2717732.png)

![N-(2-(6-fluoro-4-oxobenzo[d][1,2,3]triazin-3(4H)-yl)ethyl)-5-methylisoxazole-3-carboxamide](/img/structure/B2717738.png)

![N-(2-{[2,2'-bifuran]-5-yl}-2-hydroxyethyl)-N'-[3-(2-oxopyrrolidin-1-yl)phenyl]ethanediamide](/img/structure/B2717741.png)

![[4-(6-Methoxy-1,3-benzothiazol-2-yl)morpholin-2-yl]-thiomorpholin-4-ylmethanone](/img/structure/B2717745.png)